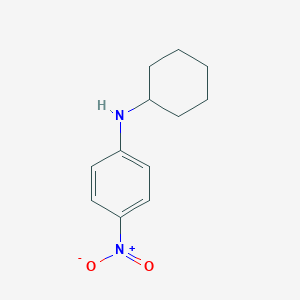

N-cyclohexyl-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNVLQGHNLUJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396698 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13663-59-7 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of N-cyclohexyl-4-nitroaniline, a valuable compound in medicinal chemistry and materials science. The document delves into the core chemical principles, offers a detailed experimental protocol, and outlines the necessary characterization and safety procedures.

Introduction to this compound

This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring a nitro-activated aromatic ring and a secondary amine with a bulky cyclohexyl group, makes it a precursor for various more complex molecules with potential applications in the development of novel therapeutic agents and functional materials. The synthesis of this compound is a practical illustration of nucleophilic aromatic substitution, a fundamental reaction in organic chemistry.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an electron-deficient aromatic ring, activated by the strongly electron-withdrawing nitro group, with a nucleophile, in this case, cyclohexylamine.

The reaction typically utilizes a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, as the electrophilic partner. The electron-withdrawing nitro group in the para position is crucial as it stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1] The halogen acts as a leaving group, being displaced by the incoming cyclohexylamine. Fluorine is often the preferred leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Reaction Mechanism

The SNAr mechanism for the synthesis of this compound proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the carbon atom bearing the halogen on the 4-halonitrobenzene ring. This leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (F⁻ or Cl⁻), resulting in the formation of the final product, this compound.

To facilitate the reaction and neutralize the generated hydrohalic acid (HF or HCl), a base, such as triethylamine or an excess of cyclohexylamine itself, is often added to the reaction mixture.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 5.0 g | 0.035 | Toxic, handle with care. |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 7.0 mL (6.1 g) | 0.062 | Corrosive and flammable. |

| Triethylamine | (C₂H₅)₃N | 101.19 | 5.0 mL (3.6 g) | 0.036 | Corrosive and flammable. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous, as solvent. |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | For workup and washing. |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.035 mol) of 4-fluoronitrobenzene in 50 mL of anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add 7.0 mL (0.062 mol) of cyclohexylamine followed by 5.0 mL (0.036 mol) of triethylamine.

-

Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 150 mL of cold deionized water with stirring. A yellow precipitate of this compound will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining DMF and salts.

-

Purification: Purify the crude product by recrystallization.[2][3][4] Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified yellow crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. Weigh the final product and calculate the percentage yield.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol [5] |

| Appearance | Yellow crystalline solid |

| Melting Point | Expected to be a solid at room temperature. |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitro-substituted benzene ring and the aliphatic protons of the cyclohexyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region (typically δ 1.0-4.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the cyclohexyl carbons. The carbon attached to the nitro group will be significantly downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[6]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Fluoronitrobenzene: This compound is toxic if swallowed, inhaled, or in contact with skin.[7] It is a suspected mutagen and can cause serious eye irritation.

-

Cyclohexylamine: This reagent is corrosive and can cause severe skin burns and eye damage.[8] It is also flammable and harmful if swallowed or in contact with skin.

-

Triethylamine: A corrosive and flammable liquid that can cause severe skin and eye irritation.

-

Dimethylformamide (DMF): A potential skin and eye irritant. It is also a suspected teratogen.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and illustrative example of a fundamental organic reaction. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize and characterize this valuable chemical intermediate. Adherence to safety protocols is paramount throughout the experimental process.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available from: [Link]

- Thames River Chemical Corp.

- ChemicalBook.

-

PrepChem. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

CUNY York College. Purification by Recrystallization. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]

-

PubChem. 4-Nitroaniline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. FT-IR spectra of a 4-nitroaniline... Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. How To [chem.rochester.edu]

- 5. This compound | C12H16N2O2 | CID 3806862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Molecular Structure of N-cyclohexyl-4-nitroaniline

This guide provides a comprehensive analysis of the molecular structure of N-cyclohexyl-4-nitroaniline, a compound of interest in synthetic chemistry and drug development. By integrating foundational chemical principles with spectroscopic data from analogous compounds, this document offers a detailed elucidation of its structural features for researchers, scientists, and professionals in the field.

Core Molecular Identity

This compound is an aromatic compound characterized by a 4-nitroaniline core substituted with a cyclohexyl group on the amino nitrogen. This structure imparts a combination of electronic and steric properties that are crucial for its chemical behavior and potential applications.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 220.27 g/mol | PubChem[1] |

| CAS Number | 13663-59-7 | PubChem[1] |

| SMILES | C1CCC(CC1)NC2=CC=C(C=C2)[O-] | PubChem[1] |

| InChIKey | DWNVLQGHNLUJTJ-UHFFFAOYSA-N | PubChem[1] |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is particularly suitable for nitro-activated aromatic systems. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group.

A plausible and efficient synthetic route involves the reaction of 1-fluoro-4-nitrobenzene with cyclohexylamine. The high electronegativity of the fluorine atom makes it an excellent leaving group in SNAr reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-substituted nitroanilines.

Materials:

-

1-fluoro-4-nitrobenzene

-

Cyclohexylamine

-

Triethylamine

-

Dimethylformamide (DMF)

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene in anhydrous DMF.

-

Add an equimolar amount of cyclohexylamine to the solution.

-

Add a slight excess (approximately 1.1 equivalents) of triethylamine to act as a base to neutralize the hydrofluoric acid byproduct.

-

Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Precipitate the product by adding water to the reaction mixture.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation of the Molecular Structure

Due to the absence of published experimental spectra for this compound, a predictive analysis based on the well-characterized parent molecule, 4-nitroaniline, and related N-alkylated analogs is presented. This approach allows for a robust interpretation of the expected spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the chemical environment of protons in a molecule. The predicted spectrum of this compound will exhibit characteristic signals for both the aromatic and the cyclohexyl protons.

-

Aromatic Protons: The para-substituted aromatic ring will give rise to a distinct AA'BB' system. The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are expected to be deshielded and appear as a doublet at a higher chemical shift (δ ≈ 8.0-8.2 ppm). The protons ortho to the electron-donating amino group (H-2 and H-6) will be more shielded and appear as a doublet at a lower chemical shift (δ ≈ 6.6-6.8 ppm).

-

N-H Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

-

Cyclohexyl Protons: The cyclohexyl group will show a series of multiplets in the upfield region (δ ≈ 1.0-3.5 ppm). The methine proton attached to the nitrogen (H-1') will be the most deshielded of the cyclohexyl protons. The remaining methylene protons will appear as overlapping multiplets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| H-3, H-5 | 8.0 - 8.2 | Doublet | Deshielded by the adjacent electron-withdrawing NO₂ group. |

| H-2, H-6 | 6.6 - 6.8 | Doublet | Shielded by the electron-donating NHR group. |

| N-H | Variable | Broad Singlet | Exchangeable proton. |

| H-1' (Cyclohexyl) | 3.2 - 3.6 | Multiplet | Deshielded due to attachment to the nitrogen atom. |

| Other Cyclohexyl H | 1.0 - 2.2 | Multiplets | Aliphatic protons in a saturated ring system. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitro group (C-4) will be significantly deshielded. The carbon attached to the amino group (C-1) will also be deshielded, but to a lesser extent. The chemical shifts of the other aromatic carbons can be predicted based on substituent effects.

-

Cyclohexyl Carbons: The cyclohexyl group will exhibit signals in the aliphatic region of the spectrum. The carbon directly attached to the nitrogen (C-1') will be the most deshielded of this group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-4 | 150 - 155 | Attached to the strongly electron-withdrawing NO₂ group. |

| C-1 | 140 - 145 | Attached to the nitrogen atom. |

| C-2, C-6 | 110 - 115 | Shielded by the NHR group. |

| C-3, C-5 | 125 - 130 | Less affected by the substituents. |

| C-1' (Cyclohexyl) | 50 - 55 | Attached to the nitrogen atom. |

| Other Cyclohexyl C | 24 - 35 | Aliphatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the nitro, amino, and aromatic groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Data (4-nitroaniline) |

| N-H | Stretching | 3300 - 3400 | 3482 cm⁻¹ (asymmetric), 3362 cm⁻¹ (symmetric)[2] |

| C-H (aromatic) | Stretching | 3000 - 3100 | 3100, 3045, 3041 cm⁻¹[3] |

| C-H (aliphatic) | Stretching | 2850 - 2960 | - |

| C=C (aromatic) | Stretching | 1590 - 1610 | ~1600 cm⁻¹ |

| N-O (nitro) | Asymmetric Stretching | 1500 - 1530 | 1506 cm⁻¹[2] |

| N-O (nitro) | Symmetric Stretching | 1330 - 1350 | 1344 cm⁻¹[2] |

| C-N | Stretching | 1280 - 1320 | 1300-1335 cm⁻¹[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 220, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation will likely involve the loss of the nitro group, cleavage of the C-N bond between the aromatic ring and the nitrogen, and fragmentation of the cyclohexyl ring.

Caption: Predicted mass spectrometry fragmentation pathway.

Three-Dimensional Conformation and Stereochemistry

In the absence of experimental crystallographic data, the three-dimensional structure of this compound can be inferred from fundamental principles of stereochemistry and computational modeling. The cyclohexyl ring will adopt a stable chair conformation to minimize steric strain. The nitrogen atom of the amino group is sp² hybridized due to resonance with the aromatic ring, leading to a trigonal planar geometry around the nitrogen. The bulky cyclohexyl group and the aromatic ring will likely be oriented to minimize steric hindrance.

Conclusion

The molecular structure of this compound has been comprehensively detailed through a predictive analysis based on established spectroscopic principles and data from analogous compounds. This guide provides a foundational understanding of its key structural features, which is essential for researchers and scientists working on the synthesis and application of this and related molecules. The provided synthetic protocol and the predicted spectroscopic data serve as a valuable reference for the practical handling and characterization of this compound in a laboratory setting. Further experimental validation of these predicted data will be a crucial step in confirming the precise structural details of this molecule.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link] [Accessed Jan. 13, 2026]. [4] ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link] [Accessed Jan. 13, 2026]. [5] A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. International Journal of ChemTech Research. [Link] [Accessed Jan. 13, 2026].

Sources

N-cyclohexyl-4-nitroaniline CAS number

An In-Depth Technical Guide to N-cyclohexyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, along with a mechanistic discussion. Furthermore, this guide explores its significant applications in the synthesis of dyes and as a precursor for pharmacologically active compounds. Essential safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as N-(4-nitrophenyl)cyclohexylamine, is an organic compound characterized by a cyclohexyl group bonded to the amino group of 4-nitroaniline.[1] Its unique structure, combining a lipophilic cyclohexyl moiety with an electron-withdrawing nitro group, makes it a valuable intermediate in various chemical syntheses.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 13663-59-7 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 220.27 g/mol | [2] |

| Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)[O-] | [2] |

| InChIKey | DWNVLQGHNLUJTJ-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid, likely a yellow crystalline powder | Inferred from the parent compound, 4-nitroaniline.[3] |

| Melting Point | ~146 - 151 °C | Based on the parent compound, 4-nitroaniline.[4] |

| Boiling Point | ~332 °C | Based on the parent compound, 4-nitroaniline.[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol. | Inferred from the parent compound, 4-nitroaniline.[3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This method is efficient and regioselective, making it a preferred route in laboratory and industrial settings. The underlying principle involves the displacement of a good leaving group, such as a halide, from an activated aromatic ring by a nucleophile, in this case, cyclohexylamine.

The aromatic ring of a precursor like 4-nitrochlorobenzene is "activated" by the presence of the strongly electron-withdrawing nitro group at the para position. This activation is crucial as it delocalizes the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar N-substituted nitroanilines.[5][6]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrochlorobenzene (1 equivalent) and dimethylformamide (DMF) as the solvent.

-

Addition of Reagents: Add cyclohexylamine (1.1 equivalents) to the solution, followed by the addition of a base such as triethylamine (1.2 equivalents) to act as an acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which will cause the product to precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any residual DMF and salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a yellow solid.

Caption: A workflow diagram for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in various fields.

-

Dye and Pigment Industry: As a derivative of 4-nitroaniline, it can be used as a precursor in the synthesis of azo dyes.[7] The nitro group can be reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors for textiles and other materials.[3]

-

Pharmaceutical and Agrochemical Synthesis: The this compound scaffold is a building block for creating novel organic molecules with potential biological activity. The nitroaromatic structure is of particular interest in medicinal chemistry. For instance, the nitro group can be bioreduced in hypoxic (low oxygen) environments, a characteristic of solid tumors.[8] This property is exploited in the design of hypoxia-activated prodrugs, where a cytotoxic agent is released selectively in the tumor environment.[8]

-

Specialty Chemicals: This compound can also be used in the production of antioxidants and corrosion inhibitors.[9]

Caption: Logical relationships of this compound's applications.

Safety and Handling Protocols

Table 3: GHS Hazard Information for 4-Nitroaniline

| Hazard Class | Hazard Statement | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[10] | P260: Do not breathe dust.[10]P280: Wear protective gloves/protective clothing.[10]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10] |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[10] | P314: Get medical advice/attention if you feel unwell. |

| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects.[10] | P273: Avoid release to the environment. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, avoid generating dust.[4] Collect the spilled material and place it in a suitable container for disposal.[4] Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 13663-59-7) is a significant chemical intermediate with a well-defined synthesis route and diverse applications. Its utility in the production of dyes, pigments, and as a precursor for developing new pharmaceutical agents underscores its importance in chemical research and industry. Adherence to strict safety protocols is essential when handling this compound due to its potential toxicity. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

-

PrepChem.com. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Available from: [Link]

-

PrepChem.com. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chemsigma. This compound [13663-59-7]. Available from: [Link]

-

Chemsrc.com. N-cyclohexylidene-4-nitroaniline. Available from: [Link]

-

PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. Available from: [Link]

-

Wikipedia. 4-Nitroaniline. Available from: [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

-

ChemIQSoc. Preparation of 4-nitroacetanilide and 4-nitroaniline. Available from: [Link]

-

HOPEMAX. What are the potential applications of 4 - Nitroaniline derivatives? Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

Sources

- 1. This compound [13663-59-7] | Chemsigma [chemsigma.com]

- 2. This compound | C12H16N2O2 | CID 3806862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. hopemaxchem.com [hopemaxchem.com]

- 8. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]

- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of N-cyclohexyl-4-nitroaniline

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize N-cyclohexyl-4-nitroaniline, a molecule of interest in chemical synthesis and drug development. For researchers and professionals in these fields, precise molecular characterization is not merely a procedural step but the foundation of scientific integrity, ensuring the identity, purity, and structural integrity of a compound. This document outlines the theoretical and practical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to this target molecule.

While comprehensive experimental spectra for this compound are not widely published, this guide will leverage data from the well-characterized parent molecule, 4-nitroaniline, to predict and interpret the expected spectral features. This comparative approach provides a robust framework for understanding the spectroscopic signature of the title compound.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a distinct molecular architecture that dictates its interaction with different forms of electromagnetic radiation. The structure comprises three key components: a 4-nitrophenyl group , a secondary amine linkage , and a cyclohexyl ring .

-

The 4-nitrophenyl group is an aromatic system containing a strong electron-withdrawing nitro group (-NO₂) para to an electron-donating amine group. This "push-pull" electronic arrangement significantly influences the aromatic proton and carbon chemical shifts in NMR and gives rise to characteristic IR stretching frequencies.

-

The secondary amine (N-H) acts as a linker and is a key functional group with a distinct signature in IR spectroscopy. Its proton is also observable in ¹H NMR.

-

The cyclohexyl ring provides a saturated, aliphatic component to the molecule. The protons and carbons of this ring will produce characteristic signals in the upfield region of NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected IR Absorption Bands for this compound

The IR spectrum of this compound is anticipated to show a combination of absorptions from the aromatic and aliphatic moieties. Key diagnostic peaks can be predicted by referencing data for 4-nitroaniline[1][2].

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Comment |

| Secondary Amine | N-H Stretch | 3300 - 3500 | A single, sharp peak is expected, differentiating it from the two peaks of a primary amine. |

| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1550 | A strong absorption due to the powerful electron-withdrawing nature of the group. |

| Nitro Group | Symmetric NO₂ Stretch | 1300 - 1360 | Another strong, characteristic absorption for the nitro group. |

| Aromatic Ring | C=C Stretch | 1590 - 1610 | A strong peak indicating the presence of the benzene ring. |

| Aliphatic Group | C-H Stretch | 2850 - 2960 | Strong absorptions arising from the C-H bonds of the cyclohexyl ring. |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weaker absorptions than their aliphatic counterparts. |

| Amine | C-N Stretch | 1250 - 1350 | A moderate absorption for the aromatic amine linkage. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a common and efficient method for obtaining an IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer and the ATR crystal (typically diamond or germanium) are clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is determined by its electronic environment. Electron-withdrawing groups "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups "shield" them, moving their signal upfield.

Expected ¹H NMR Signals for this compound:

The spectrum can be divided into two main regions: the aromatic region (downfield) and the aliphatic region (upfield). Data for the parent 4-nitroaniline shows aromatic protons at approximately 8.0 ppm and 6.7 ppm[3].

-

Aromatic Protons (6.5-8.2 ppm): The two protons on the nitro-substituted ring will appear as two distinct doublets due to coupling with each other. The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded and appear furthest downfield (likely >8.0 ppm). The protons ortho to the amine group will be more shielded and appear further upfield (likely 6.5-7.0 ppm).

-

Amine Proton (N-H): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (typically 4-6 ppm).

-

Cyclohexyl Protons (1.0-4.0 ppm):

-

Methine Proton (N-CH): The single proton on the carbon directly attached to the nitrogen will be the most downfield of the cyclohexyl signals due to the deshielding effect of the nitrogen atom (likely 3.5-4.0 ppm). It will appear as a multiplet.

-

Methylene Protons (-CH₂-): The remaining 10 protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the upfield region (1.0-2.5 ppm).

-

¹³C NMR Spectroscopy

¹³C NMR provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Signals for this compound:

A predicted ¹³C NMR spectrum is available and can be used as a guide[4].

| Carbon Type | Expected Chemical Shift (δ, ppm) | Comment |

| Aromatic C-NO₂ | 140 - 145 | The carbon atom bearing the nitro group is significantly deshielded. |

| Aromatic C-NH | 150 - 155 | The carbon attached to the amine is also highly deshielded. |

| Aromatic C-H | 110 - 130 | The remaining four aromatic carbons will appear in this region. |

| Cyclohexyl C-N | 50 - 60 | The methine carbon attached to the nitrogen atom. |

| Cyclohexyl CH₂ | 24 - 35 | The five methylene carbons of the cyclohexyl ring. |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5][6]

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Locking and Shimming: The spectrometer will automatically "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon appears as a singlet).

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Data Processing: Perform a Fourier transform on the acquired data (Free Induction Decay, FID) to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to produce the final, interpretable spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Mass Spectrum for this compound

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₁₂H₁₆N₂O₂) is 220.27 g/mol [4]. In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺•) is expected at m/z = 220.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to smaller, stable ions. Key expected fragments include:

-

Loss of the cyclohexyl group.

-

Fragmentation within the cyclohexyl ring.

-

Loss of the nitro group (-NO₂) or parts of it (e.g., -NO).

-

Cleavage of the C-N bond.

-

The mass spectrum of 4-nitroaniline shows a strong molecular ion peak at m/z 138 and fragmentation peaks corresponding to the loss of NO₂ (m/z 92) and subsequent fragments[7]. A similar pattern, originating from the nitrophenyl moiety, can be expected for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC injection port, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

-

MS Method:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, generating a signal proportional to their abundance.

-

-

Data Analysis: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Summary and Workflow

The following table summarizes the key expected spectroscopic data for this compound.

| Technique | Feature | Expected Value |

| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| NO₂ Stretch (Asymmetric) | 1500 - 1550 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 6.5 - 8.2 ppm |

| N-CH Proton | 3.5 - 4.0 ppm | |

| Cyclohexyl CH₂ Protons | 1.0 - 2.5 ppm | |

| ¹³C NMR | Aromatic C-N / C-NO₂ | 140 - 155 ppm |

| Aromatic C-H | 110 - 130 ppm | |

| Cyclohexyl C-N | 50 - 60 ppm | |

| Cyclohexyl CH₂ | 24 - 35 ppm | |

| Mass Spec (EI) | Molecular Ion [M]⁺• | m/z = 220 |

Analytical Workflow Visualization

The logical flow for the complete spectroscopic characterization of a synthesized compound like this compound is depicted below. This workflow ensures that each analytical step builds upon the last, leading to a comprehensive and validated structural assignment.

Conclusion

The structural characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. By understanding the principles behind each technique and the expected spectral features based on the molecule's structure, researchers can confidently identify and validate this compound, ensuring the reliability of their subsequent research and development efforts.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

mzCloud. (n.d.). 4 Nitroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Asian Journal of Chemistry. (2020). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

Automated Topology Builder & Repository. (n.d.). 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

-

PubChemLite. (n.d.). N-cyclohexyl-2-nitroaniline (C12H16N2O2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP011300. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2017). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

-

National Institutes of Health. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. Retrieved from [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 3. This compound | C12H16N2O2 | CID 3806862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of N-cyclohexyl-4-nitroaniline

Introduction

N-cyclohexyl-4-nitroaniline is an organic compound featuring a nitroaniline core substituted with a cyclohexyl group. While its parent compound, 4-nitroaniline, is a well-known intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals, specific data on this compound is less prevalent in public literature.[1][2] For researchers in medicinal chemistry and drug development, understanding a compound's solubility profile is not merely a preliminary step but a critical determinant of its potential utility, directly influencing bioavailability, formulation, and in-vitro assay reliability.[3]

Publicly available, quantitative solubility data for this compound is scarce. Therefore, this guide takes a proactive, field-proven approach. It serves as a comprehensive technical framework for researchers to experimentally determine and analyze the solubility profile of this compound. By synthesizing theoretical principles with a gold-standard experimental protocol, this document empowers scientists to generate the precise, reliable data required for advancing their research objectives.

Physicochemical Properties and Predicted Solubility Behavior

A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. The key properties for this compound are summarized below.

| Property | Value / Descriptor | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem[4] |

| Molecular Weight | 220.27 g/mol | PubChem[4] |

| Appearance | Yellow Solid | Multiple Suppliers |

| Calculated XLogP3 | 3.5 | PubChem[4] |

| Hydrogen Bond Donors | 1 (Amine N-H) | PubChem[4] |

| Hydrogen Bond Acceptors | 3 (Nitro O, Amine N) | PubChem[4] |

Expert Analysis & Predicted Profile:

-

Aqueous Solubility: The parent molecule, 4-nitroaniline, has a low aqueous solubility of approximately 0.8 mg/mL.[1] The addition of the bulky, nonpolar cyclohexyl ring in this compound significantly increases its lipophilicity. This is quantitatively supported by the high calculated XLogP3 value of 3.5, which indicates a strong preference for a lipid environment over an aqueous one.[4] Therefore, this compound is predicted to have very low thermodynamic solubility in aqueous media across the physiological pH range. Compounds with poor aqueous solubility are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, which presents challenges for oral bioavailability.

-

Organic Solubility: A commercial supplier notes that the compound has "excellent solubility in organic solvents".[5] This aligns with theoretical principles. The large, nonpolar surface area contributed by the cyclohexyl and phenyl rings suggests favorable interactions with a range of organic solvents. It is expected to be readily soluble in solvents like dichloromethane (DCM), chloroform, acetone, and ethyl acetate. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate, facilitated by hydrogen bonding with the amine and nitro groups.

The Principle of Thermodynamic Solubility

In drug discovery and development, the most meaningful measure of solubility is the thermodynamic equilibrium solubility . This is defined as the maximum concentration of a compound in a saturated solution at equilibrium with an excess of its solid form. This value is a fundamental constant for a given solid form, solvent, and temperature. It is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility due to the formation of supersaturated or metastable solutions.[6]

Achieving thermodynamic equilibrium is paramount for obtaining accurate and reproducible data. This is why the shake-flask method is considered the gold standard; it is designed to allow sufficient time and agitation for the system to reach a true equilibrium state.[1][7][8]

Gold-Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating method to determine the thermodynamic solubility of this compound. The core principle is to saturate a solvent with the compound over an extended period and then quantify the concentration of the dissolved analyte in the supernatant.

Causality Behind Experimental Choices:

-

Excess Solid: Adding a clear excess of the solid compound is crucial to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[7]

-

Equilibration Time: An incubation time of 24 to 48 hours is chosen to ensure that the dissolution process has reached a plateau, representing true thermodynamic equilibrium. Preliminary experiments can confirm the minimum time required.[8]

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 °C for biopharmaceutical relevance or 25 °C for standard chemical data) is essential for reproducibility.[9]

-

Purity: The purity of both the compound and the solvents is critical, as impurities can alter the measured solubility.[9]

Experimental Workflow Diagram

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Materials:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO) for creating a standard curve.

-

Select a range of solvents for testing (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, acetone, dichloromethane).

-

Ensure all glassware is clean and dry.

-

-

Sample Incubation:

-

To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The exact mass should be recorded.

-

Add a precise volume of the desired solvent to each vial (e.g., 2 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a moderate speed for 24-48 hours.[6][8]

-

-

Sample Separation (Self-Validation):

-

After the incubation period, visually confirm that excess solid remains in each vial. This is the primary validation that saturation was possible.

-

Remove vials from the shaker and allow them to stand for 30 minutes for the solid to settle.

-

Carefully aspirate the supernatant. To ensure complete removal of undissolved solids, either:

-

Centrifuge the supernatant at high speed (e.g., >10,000 rpm) for 10-15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

-

-

Quantification:

-

Prepare a calibration curve by making serial dilutions of the stock solution.

-

Dilute the clarified supernatant from step 3 into the appropriate concentration range for the analytical method.

-

Analyze the diluted samples and calibration standards using a validated HPLC-UV or LC-MS method. The chromogenic nature of the nitroaniline moiety makes UV detection (e.g., near 410 nm) a suitable choice.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Data Analysis and Presentation

Calculate the original solubility by multiplying the measured concentration by the dilution factor used. The final data should be presented in a clear, tabular format, expressing solubility in common units such as mg/mL and molarity (µM) to allow for easy comparison.

Template: Solubility Profile of this compound at 25 °C

| Solvent System | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Mean Solubility (µM) |

| Water | Fill with data | Fill with data | Fill with data | ||

| PBS (pH 7.4) | Fill with data | Fill with data | Fill with data | ||

| Ethanol | Fill with data | Fill with data | Fill with data | ||

| Acetone | Fill with data | Fill with data | Fill with data | ||

| Dichloromethane | Fill with data | Fill with data | Fill with data | ||

| Other... | Fill with data | Fill with data | Fill with data |

Conclusion

While direct experimental solubility data for this compound is not readily found in public databases, its physicochemical properties strongly suggest it is a lipophilic compound with poor aqueous solubility and high solubility in common organic solvents. This technical guide provides the authoritative, gold-standard shake-flask protocol necessary for any research or drug development professional to generate a robust and reliable thermodynamic solubility profile for this compound. Adherence to this methodology will yield the high-quality, reproducible data essential for making informed decisions in formulation, preclinical testing, and chemical synthesis.

References

- Autech Industry Co.,Limited. (n.d.). Ready To Ship 13663-59-7 | this compound Bundle. Made-in-China.com.

- Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Anselmo, H., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

PCBiS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

PubChem. (n.d.). N-cyclohexyl-4-isocyano-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

-

Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Nitroaniline (N2128)

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. N-cyclohexyl-4-isocyano-2-nitroaniline | C13H15N3O2 | CID 23522867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(CYCLOHEXYLAMINO)-5-NITRO-N-[(PENTYLAMINO)CARBONYL]-BENZENESULFONAMIDE | 284464-77-3 [chemicalbook.com]

- 7. 1,3,5-tri(tert-butyl)-2-nitrosobenzene (CAS 24973-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 9. N-cyclohexyl-3-methoxy-4-nitroaniline CAS#: 1356498-10-6 [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of N-cyclohexyl-4-nitroaniline

Introduction: Bridging Structure and Function

N-cyclohexyl-4-nitroaniline is a substituted aromatic amine that holds significant interest for researchers in materials science and pharmaceutical development. As a derivative of the well-studied chromophore 4-nitroaniline, its molecular architecture—combining a polar, electron-withdrawing nitroaromatic system with a nonpolar, bulky cyclohexyl group—imparts a unique set of physical and chemical properties. These characteristics govern its solubility, reactivity, solid-state packing, and potential biological interactions.

This guide provides a comprehensive technical overview of the physical properties of this compound. Moving beyond a simple data sheet, we explore the causal relationships between its structure and its macroscopic properties. We detail the experimental methodologies required for its synthesis and characterization, offering field-proven insights into the logic behind procedural choices. This document is intended to serve as a foundational resource for scientists leveraging this molecule in advanced applications, from the synthesis of novel dyes and nonlinear optical materials to its use as a scaffold in drug discovery.[1][2][3]

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via SNAr

Causality: This protocol is adapted from established procedures for similar compounds. [4][5]The choice of 4-fluoronitrobenzene as a starting material is strategic; the carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent as it effectively solvates the reactants and intermediates without interfering with the nucleophile. Triethylamine, a non-nucleophilic base, is added to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.

Materials:

-

4-Fluoronitrobenzene

-

Cyclohexylamine

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in anhydrous DMF.

-

Reagent Addition: Add triethylamine (1.1 equivalents) followed by the dropwise addition of cyclohexylamine (1.1 equivalents) to the stirred solution.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water. A yellow precipitate of crude this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove DMF and triethylamine hydrofluoride salts.

-

Purification (Recrystallization): Transfer the crude solid to a new flask. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, a combination of NMR, IR, UV-Vis, and Mass Spectrometry is used to confirm its identity and purity.

Caption: Workflow for the comprehensive analytical characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. [6]

-

¹H NMR: The proton NMR spectrum will show distinct regions for the aromatic and aliphatic protons.

-

Aromatic Region (~6.5-8.1 ppm): The four protons on the nitro-substituted ring will appear as a pair of doublets (an AA'BB' system). The two protons ortho to the amino group will be upfield (lower ppm) compared to the two protons ortho to the electron-withdrawing nitro group, which will be significantly downfield (higher ppm).

-

Amine Proton (~4.0-5.0 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be variable and it may exchange with D₂O.

-

Aliphatic Region (~1.0-3.5 ppm): The cyclohexyl protons will produce a series of complex, overlapping multiplets. The single proton on the carbon attached to the nitrogen (the methine proton) will be the most downfield of this group.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

Aromatic Carbons (~110-155 ppm): Six signals are expected. The carbon attached to the nitro group (C-NO₂) will be the most downfield, and the carbon attached to the amino group (C-NH) will also be significantly downfield.

-

Aliphatic Carbons (~24-55 ppm): Signals corresponding to the carbons of the cyclohexyl ring will appear in the upfield region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. [7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350-3450 | N-H Stretch | Secondary Amine (N-H) |

| ~3000-3100 | C-H Stretch | Aromatic C-H |

| ~2850-2950 | C-H Stretch | Aliphatic C-H (Cyclohexyl) |

| ~1590-1610 | C=C Stretch | Aromatic Ring |

| ~1490-1550 | N-O Asymmetric Stretch | Nitro Group (NO₂) |

| ~1300-1360 | N-O Symmetric Stretch | Nitro Group (NO₂) |

| ~1250-1340 | C-N Stretch | Aromatic Amine |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system. [8][9]The primary chromophore in this compound is the p-nitroaniline system. A strong absorption band (λ_max) is expected in the UV-Vis region, corresponding to a π → π* electronic transition. For the parent 4-nitroaniline, this peak is around 380-400 nm. [8][10]The cyclohexyl group, being an insulating alkyl group, is not expected to significantly shift the λ_max, though solvent polarity will influence its exact position (solvatochromism).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. For this compound (C₁₂H₁₆N₂O₂), the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight, approximately 220.12.

Part 4: Solid-State Properties and Applications

The physical properties of this compound directly inform its potential applications:

-

Materials Science: The nitroaniline core is a well-known motif for materials with nonlinear optical (NLO) properties. The specific substitution pattern and crystal packing are critical for achieving these effects. [8]* Drug Development: The cyclohexyl group increases the lipophilicity (fat-solubility) of the molecule, as indicated by its calculated XLogP3 of 3.5. [12]This property is often desirable in drug candidates to enhance their ability to cross cell membranes and improve bioavailability. [1]The nitroaniline scaffold itself is a versatile building block in the synthesis of more complex pharmaceuticals. [2][3][13]* Dye Synthesis: As a derivative of 4-nitroaniline, it can serve as an intermediate in the production of azo dyes and other specialized pigments. [13][10]

References

-

Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline - PrepChem.com. [Link]

-

Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline - PrepChem.com. [Link]

-

sodium dicyanamide, 1934-75-4 - The Good Scents Company. [Link]

-

Sodium dicyanoamide - Registration Dossier - ECHA. [Link]

-

This compound | C12H16N2O2 | CID 3806862 - PubChem. [Link]

-

N-cyclohexyl-4-isocyano-2-nitroaniline | C13H15N3O2 | CID 23522867 - PubChem. [Link]

-

Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy] - IUCrData. [Link]

-

4-Nitroaniline - Wikipedia. [Link]

-

ICSC 0308 - 4-NITROANILINE - Inchem.org. [Link]

-

4-Nitroaniline - Solubility of Things. [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. [Link]

-

A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications - IJSR. [Link]

-

Preparation of 4-nitroacetanilide and 4-nitroaniline - ChemIQSoc. [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. [Link]

-

N-cyclohexyl-4-methoxy-2-nitroaniline | C13H18N2O3 | CID 13062987 - PubChem. [Link]

-

4-Nitroaniline Properties & Applications: A Manufacturer's Insight - AOPHARM. [Link]

-

p-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

REVIEW IN (NMR and UV-VIS) SPECTRA - IJRTE. [Link]

-

(PDF) 4-Nitroaniline–picric acid (2/1) - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chempanda.com [chempanda.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. lehigh.edu [lehigh.edu]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. jchps.com [jchps.com]

- 9. ijmrpsjournal.com [ijmrpsjournal.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C12H16N2O2 | CID 3806862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to N-cyclohexyl-4-nitroaniline: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-nitroaniline is a substituted aromatic amine that holds potential as a scaffold in medicinal chemistry and materials science. Its structure, featuring a cyclohexyl group and a nitro-functionalized aniline core, provides a unique combination of lipophilicity and electronic properties that can be exploited in the design of novel bioactive molecules. The nitro group, a well-known pharmacophore and synthetic intermediate, opens avenues for a variety of chemical transformations, making this compound a versatile building block for library synthesis and lead optimization in drug discovery programs. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical and chemical sciences.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, as per the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name unequivocally defines its chemical structure.

The structure consists of a central aniline (aminobenzene) ring. A cyclohexyl group is attached to the nitrogen atom of the amino group, hence the "N-cyclohexyl" prefix. A nitro group (-NO2) is substituted on the aniline ring at the para-position (position 4) relative to the amino group, leading to the "4-nitro" designation.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this compound is limited in publicly accessible literature, its key physicochemical properties can be predicted using computational models, which are valuable for initial assessment in a research context.

| Property | Value | Source |

| Molecular Formula | C12H16N2O2 | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13663-59-7 | [1] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

These computed properties suggest that this compound is a relatively lipophilic molecule with moderate hydrogen bonding potential, characteristics that are often sought in drug candidates for good membrane permeability.

Synthesis of this compound

A common and effective method for the synthesis of N-substituted nitroanilines is through nucleophilic aromatic substitution (SNAr). This approach involves the reaction of a nitro-substituted aryl halide with a primary or secondary amine. Based on established protocols for similar compounds, a reliable synthetic route to this compound can be proposed.[2][3]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added cyclohexylamine (1.1 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

-

Choice of Substrate: 4-Fluoronitrobenzene is an excellent substrate for SNAr reactions because the fluorine atom is a good leaving group, and its departure is activated by the strongly electron-withdrawing nitro group at the para position.

-

Solvent Selection: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the anionic nucleophile (cyclohexylamine) relatively free to attack the aromatic ring.

-

Role of the Base: The base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of nitroaromatic compounds and substituted anilines has shown significant potential in various therapeutic areas.[4][5]

1. Anticancer Agents:

The nitroaniline scaffold is present in a number of compounds with demonstrated anticancer activity. The nitro group can be bioreduced in the hypoxic environment of solid tumors to generate cytotoxic species, making it a key functional group in the design of hypoxia-activated prodrugs.[6] The cyclohexyl group in this compound increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and accumulate in tumor tissues.

2. Antimicrobial Agents:

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA, proteins, and lipids.[4] The this compound scaffold could be explored for the development of new antibacterial and antifungal agents.

3. Kinase Inhibitors:

The substituted aniline motif is a common feature in many kinase inhibitors used in cancer therapy. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The cyclohexyl and nitro groups can be further functionalized to occupy adjacent hydrophobic and polar pockets, respectively, to achieve high affinity and selectivity.

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Safety and Handling

-

Toxicity: Nitroanilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a versatile chemical entity with a straightforward synthesis and a range of potential applications, particularly in the field of drug discovery. Its unique structural features make it an attractive starting point for the development of novel anticancer, antimicrobial, and kinase-inhibiting agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers to begin their investigation of this promising molecule.

References

-

PrepChem.com. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PrepChem.com. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.

-

Wikipedia. 4-Nitroaniline. Available from: [Link]

-

International Programme on Chemical Safety. ICSC 0308 - 4-NITROANILINE. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]

-

Beilstein Journals. Supporting informations: 1H-NMR and 13C-NMR of selected compounds. Available from: [Link]

-

Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Available from: [Link]

-

The Open Medicinal Chemistry Journal. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available from: [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

-

Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

Sources